![molecular formula C7H11ClO3 B1352073 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 60028-24-2](/img/structure/B1352073.png)

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Selectfluor, or 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate), is a user-friendly, mild, air- and moisture-stable, non-volatile reagent for electrophilic fluorination123.

Synthesis Analysis

Selectfluor is synthesized by the N-alkylation of diazabicyclo[2.2.2]octane (DABCO) with dichloromethane, followed by ion exchange with sodium tetrafluoroborate4.

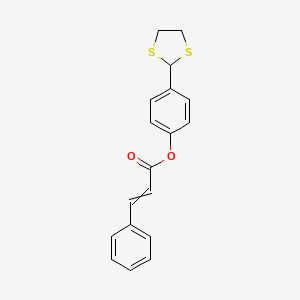

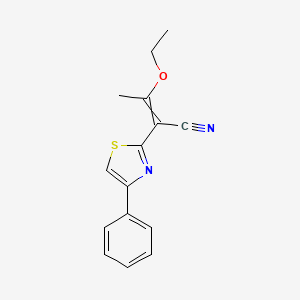

Molecular Structure Analysis

The cation of Selectfluor is often depicted with one skewed ethylene group. In fact, these pairs of CH2 groups are eclipsed so that the cation has idealized C3h symmetry5.Chemical Reactions Analysis

Selectfluor is used as a reagent for electrophilic fluorination and also acts as a selective oxidizing agent1. It is a highly effective and versatile source of electrophilic fluorine and also used in the synthesis of organofluorine6.

Physical And Chemical Properties Analysis

Selectfluor is a colorless salt that tolerates air and even water5. It is one of the most reactive electrophilic fluorinating reagents available3.

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

- Selectfluor is used as a fluorine donor in the synthesis of organofluorine compounds . It’s a derivative of the nucleophilic base DABCO and is a colorless salt that tolerates air and even water . It has been commercialized for use for electrophilic fluorination .

Detailed Description of the Methods of Application or Experimental Procedures

- Selectfluor is synthesized by the N-alkylation of diazabicyclo[2.2.2]octane (DABCO) with dichloromethane, followed by ion exchange with sodium tetrafluoroborate . The resulting salt is treated with elemental fluorine and sodium tetrafluoroborate .

Thorough Summary of the Results or Outcomes Obtained

- The use of Selectfluor has made the process of electrophilic fluorination safer and more accessible, as it replaces the need for gaseous fluorine, which requires specialized equipment for manipulation . It has proven to be a valuable tool in the synthesis of organofluorine compounds .

Fluorination of Acetoacetamides

- Summary of Application : Selectfluor is used for the fluorination of acetoacetamides in a greener way using PEG-400 . This process results in the production of 2-fluoroacetoacetamides .

- Methods of Application : The reaction is catalyst-free and highly selective, providing an efficient method for the preparation of 2-fluoroacetoacetamides .

- Results or Outcomes : The process provides a greener alternative for the fluorination of acetoacetamides, reducing the environmental impact of the reaction .

Synthesis of Fluorosteroidal Drugs

- Summary of Application : Selectfluor is used in the synthesis of fluorosteroidal drugs .

- Methods of Application : It can perform monofluorination reaction on electron-rich dibond enol silane enol lithium salt and so on .

- Results or Outcomes : The use of Selectfluor in this context provides a method for the preparation of fluorosteroidal drugs .

Electrophilic Fluorination

- Summary of Application : Selectfluor is used as a reagent for electrophilic fluorination . It acts as a selective oxidizing agent and is a highly effective and versatile source of electrophilic fluorine .

- Methods of Application : The compound is used in various reactions that require the introduction of a fluorine atom .

- Results or Outcomes : The use of Selectfluor has enabled the synthesis of a wide range of organofluorine compounds .

Synthesis of Organofluorine Compounds

- Summary of Application : Selectfluor is used in the synthesis of organofluorine compounds .

- Methods of Application : The compound is used as a fluorination agent in reactions that require the introduction of a fluorine atom .

- Results or Outcomes : The use of Selectfluor has enabled the synthesis of a wide range of organofluorine compounds .

Safety And Hazards

Future Directions

The development of electrophilic fluorination reagents that are safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of Selectfluor3.

Please note that this information is about Selectfluor, not the exact compound you asked about. If you need information about a different compound, please provide the correct name or structure.

properties

IUPAC Name |

1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-6-3-9-7(2-8,10-4-6)11-5-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWHULPMMGXKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COC(OC1)(OC2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208755 |

Source

|

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |

CAS RN |

60028-24-2 |

Source

|

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060028242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)